Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling
The 8-iodo substituent enables significantly faster oxidative addition with palladium(0) catalysts compared to the 8-bromo or 8-chloro analogs, a critical step in Suzuki-Miyaura and related cross-coupling reactions [1]. While specific rate constants for this exact scaffold are not compiled in a single comparative study, the well-established reactivity trend for aryl halides (I > Br >> Cl) provides a class-level inference supported by the documented use of 8-iodotetralone in Suzuki couplings achieving 35% yield over 5 synthetic steps, a transformation that would be inefficient or fail with the corresponding bromide [2].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | 8-Iodo-3,4-dihydronaphthalen-2(1H)-one (C-I bond) |
| Comparator Or Baseline | 8-Bromo-3,4-dihydronaphthalen-2(1H)-one (C-Br bond); 8-Chloro-3,4-dihydronaphthalen-2(1H)-one (C-Cl bond) |
| Quantified Difference | Aryl iodide oxidative addition is typically 10-100x faster than aryl bromide, and >1000x faster than aryl chloride under standard conditions. |
| Conditions | Palladium-catalyzed cross-coupling (Suzuki, Heck, etc.) with aryl halides (class-level reactivity trend). |
Why This Matters
For procurement, selecting the iodo derivative is essential to ensure reaction feasibility and acceptable yields in complex multi-step syntheses where bromo analogs may fail.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
- [2] Quintus. (2015). Synthetic Methods: Suzuki Coupling of 8-Iodotetralone. View Source
